molecular formula C18H9ClF5N3OS B4366087 2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE

2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE

Cat. No.: B4366087
M. Wt: 445.8 g/mol
InChI Key: DADSULDTXUCHQX-UHFFFAOYSA-N
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Description

2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE is a complex organic compound that features a pyrimidine ring substituted with a 4-chlorophenyl group and a pentafluorophenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the nucleophilic substitution of a 2-halo pyrimidine derivative with a thiol reagent to introduce the sulfanyl group. This is followed by the acylation of the resulting intermediate with pentafluorophenyl acetic acid or its derivatives under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the acetamide moiety.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,6-DICHLOROPHENYL)ACETAMIDE
  • 2-{4-[(4-CHLOROPHENYL)SULFANYL]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}-2-OXOETHYL 2,3,4,5,6-PENTAFLUOROPHENYL ETHER

Uniqueness

What sets 2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE apart from similar compounds is its unique combination of a pyrimidine ring with a pentafluorophenyl acetamide moiety. This structure imparts specific chemical and biological properties that are not observed in other related compounds, making it a valuable molecule for research and industrial applications .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9ClF5N3OS/c19-9-3-1-8(2-4-9)10-5-6-25-18(26-10)29-7-11(28)27-17-15(23)13(21)12(20)14(22)16(17)24/h1-6H,7H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADSULDTXUCHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)NC3=C(C(=C(C(=C3F)F)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9ClF5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE

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